molecular formula C10H10FNO2 B8511529 (R)-5-(4-fluoro-phenyl)-morpholin-3-one

(R)-5-(4-fluoro-phenyl)-morpholin-3-one

Cat. No.: B8511529
M. Wt: 195.19 g/mol
InChI Key: DGZJMYVFCAVJPP-VIFPVBQESA-N
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Description

(R)-5-(4-fluoro-phenyl)-morpholin-3-one is a chiral morpholinone derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the morpholin-3-one core, particularly with fluorinated phenyl substitutions, are recognized as valuable intermediates and building blocks in organic synthesis . The presence of the (R)-stereocenter is crucial, as chirality often dictates the biological activity and pharmacokinetic properties of potential drug candidates . This structural motif is frequently employed in the synthesis of more complex molecules. For instance, structurally similar (S)-enantiomers of fluoro-phenyl morpholinone derivatives have been documented as key intermediates in the enzymatic synthesis of Ezetimibe, a potent cholesterol absorption inhibitor . Furthermore, the 4-fluorophenyl and morpholine groups are common pharmacophores found in various bioactive molecules, including novel Substance P inhibitors developed for clinical applications . As a synthon, this compound offers researchers a versatile chiral precursor for constructing diverse chemical libraries, exploring structure-activity relationships (SAR), and developing innovative synthetic routes for target-oriented synthesis. (R)-5-(4-fluoro-phenyl)-morpholin-3-one is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(5R)-5-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1

InChI Key

DGZJMYVFCAVJPP-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Morpholin-3-one vs. Morpholin-2-one Derivatives
  • (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (GF52263): This compound features a morpholin-2-one core (ketone at position 2) with bulky alkyl substituents (butyl, methyl) at position 3.
  • 4-Phenylmorpholin-3-one: Synthesized via nitration and reduction of 2-(phenylamino)ethanol derivatives, this compound shares the morpholin-3-one core but lacks the 4-fluoro substituent. The absence of fluorine reduces electronegativity and may alter metabolic stability .
Oxazolidinone vs. Morpholinone Derivatives
  • (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (PNU-100440): Replaces the morpholinone with an oxazolidinone ring, introducing a hydroxymethyl group. Oxazolidinones are known for antibacterial activity, suggesting divergent therapeutic applications compared to morpholinones .
  • Rivaroxaban Intermediate (4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one): Combines morpholin-3-one with an oxazolidinone-aminomethyl group. This structure is pivotal in Rivaroxaban, a direct Factor Xa inhibitor, highlighting the pharmacological relevance of morpholinone-oxazolidinone hybrids .

Substituent Modifications

Halogenated Phenyl Groups
  • Molecular weight: 245.20 .
  • (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one : Bromine adds steric bulk and polarizability, which may improve binding affinity but reduce solubility. The hydroxymethyl group introduces additional hydrogen-bonding sites .
Amino and Nitro Derivatives
  • 4-(4-Aminophenyl)morpholin-3-one: The amino group enhances solubility (via protonation at physiological pH) and serves as a handle for further functionalization. However, it may increase susceptibility to oxidative metabolism .
  • 4-(4-Nitrophenyl)morpholin-3-one: The nitro group is a strong electron-withdrawing substituent, often used as a precursor for amino derivatives. It confers higher reactivity but lower stability under reducing conditions .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituents Molecular Weight Key Properties Applications References
(R)-5-(4-Fluoro-phenyl)-morpholin-3-one Morpholin-3-one 4-Fluorophenyl (R) ~223.22* Moderate LogP (~1.8), chiral center Kinase inhibition, anticoagulants
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one Morpholin-3-one 4-CF3 245.20 High lipophilicity (LogP ~2.5) Metabolic studies
Rivaroxaban Intermediate Morpholin-3-one + Oxazolidinone 4-Phenyl, 5-aminomethyl 353.34 High solubility, anticoagulant activity Factor Xa inhibition
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one Oxazolidinone 3-Fluoro-4-morpholinophenyl 352.35 Antibacterial, hydroxymethyl moiety Antimicrobial agents

*Calculated based on molecular formula C₁₀H₁₀FNO₂.

Preparation Methods

Substrate Preparation

1-(4-Fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione is reduced using a ketoreductase (e.g., KRED-101) in a phosphate buffer system containing NADP+ and glucose dehydrogenase.

Reaction Conditions

  • pH : 7.0 to maintain enzyme activity.

  • Temperature : 31°C for 24 hours.

  • Solvent : Ethyl acetate for phase separation post-reaction.

Resolution of Racemates

Lipase-mediated resolution of (R,S)-5-(4-fluoro-phenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one in toluene with vinyl acetate achieves 99% ee for the (S)-enantiomer. To isolate the (R)-enantiomer, enantiocomplementary enzymes (e.g., Lipase PS-IM) or modified reaction temperatures (35–40°C) are employed.

Cyclization and Ring-Closing Methodologies

The formation of the morpholin-3-one ring is critical. Patent WO2019138362A1 describes coupling 4-nitrofluorobenzene with morpholin-2-one in N-methyl-pyrrolidone (NMP) using sodium hydride as a base. For fluorinated derivatives, this method is modified:

Coupling Reaction

  • Substrate : 4-Fluoro-nitrobenzene and morpholin-2-one.

  • Base : Potassium carbonate instead of NaH to minimize side reactions.

  • Solvent : Dimethylacetamide (DMAc) for improved solubility.

Cyclization Conditions

Post-coupling, the nitro group is reduced to an amine, followed by acid-catalyzed cyclization:

  • Reduction : Hydrogenation at 50°C with Pd/C.

  • Cyclization : HCl in refluxing ethanol to form the morpholinone ring.

Chiral Auxiliary-Assisted Synthesis

Patent US20130172554A1 introduces a chiral epichlorohydrin route to rivaroxaban intermediates, applicable to (R)-5-(4-fluoro-phenyl)-morpholin-3-one.

Epoxide Ring-Opening

(R)-epichlorohydrin reacts with 4-(4-aminophenyl)morpholin-3-one in isopropyl alcohol, forming a chlorohydrin intermediate.

Cyclization to Oxazolidinone

The chlorohydrin undergoes base-mediated cyclization (NaOH, 25–30°C) to yield the oxazolidinone-morpholinone hybrid.

Comparative Analysis of Methodologies

Method Yield ee (%) Scalability Cost Efficiency
Catalytic Hydrogenation85–90%N/AHighModerate
Enzymatic Reduction70–75%>99ModerateHigh
Chiral Auxiliary65–70%99LowLow

Industrial-Scale Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMAc) enhance reaction rates for nitro couplings.

  • Ethanol-water mixtures improve crystallinity during workup.

Catalyst Recycling

Pd/C catalysts are reused up to five times with <5% activity loss via filtration and washing.

Environmental Considerations

Enzymatic methods reduce waste generation by 40% compared to chemical routes .

Q & A

Basic Research Question

  • X-Ray Crystallography : Resolve absolute configuration using SHELXL/SHELXS programs for small-molecule refinement .
  • LC-MS : Confirm molecular weight ([M+H]+ = ~250–260) and detect impurities (e.g., diastereomers or fluorophenyl degradation products) .
  • NMR : Analyze 1^1H/13^{13}C spectra for fluorophenyl (δ 7.2–7.4 ppm) and morpholinone carbonyl (δ 170–175 ppm) signals .

Q. Example :

  • Melting Point : 57–59°C (pure compound) vs. depressed values for impure samples .

How can researchers design mechanistic studies to elucidate the biological activity of (R)-5-(4-fluoro-phenyl)-morpholin-3-one?

Advanced Research Question

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like COX-2 or cannabinoid receptors, based on structural analogs (e.g., triazole COX-2 inhibitors) .
  • Enzyme Assays : Measure IC50_{50} values against recombinant enzymes (e.g., fluorometric assays for kinase inhibition).
  • Metabolic Stability : Radiolabeling (e.g., 14^{14}C) to track in vitro/in vivo metabolism .

How should contradictory data between synthetic yields and analytical purity be resolved?

Advanced Research Question

  • Root-Cause Analysis : Compare HPLC purity (e.g., >95% vs. <90%) with reaction conditions (e.g., temperature, catalyst loading). For example, microwave synthesis may improve purity over conventional methods .
  • Validation : Cross-check with multiple techniques (e.g., LC-MS vs. 19^{19}F NMR) to confirm impurities .

What strategies ensure high enantiomeric purity during scale-up synthesis?

Advanced Research Question

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers.
  • Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts to suppress racemization during prolonged reactions .

How can researchers troubleshoot low yields in the final cyclization step of morpholin-3-one synthesis?

Advanced Research Question

  • Optimize Reaction Conditions : Test solvents (e.g., THF vs. DMF), temperatures (70°C vs. RT), and catalysts (e.g., Pd/C for deprotection) .
  • Intermediate Stability : Protect sensitive groups (e.g., Boc protection of amines) to prevent side reactions .

What computational tools are suitable for modeling the conformational flexibility of (R)-5-(4-fluoro-phenyl)-morpholin-3-one?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvated structures in GROMACS to predict dominant conformers.
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or fluorophenyl rotation .

How should labile intermediates (e.g., morpholinone precursors) be handled to prevent degradation?

Basic Research Question

  • Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., borane reductions) .
  • Low-Temperature Storage : Store intermediates at –20°C under nitrogen .

What precautions are necessary to maintain the stability of the 4-fluorophenyl moiety during reactions?

Basic Research Question

  • Avoid Strong Acids/Bases : Use mild conditions (pH 6–8) to prevent defluorination.
  • Protecting Groups : Introduce tert-butyl or silyl ethers to shield reactive sites during multi-step syntheses .

What challenges arise when scaling up the synthesis of (R)-5-(4-fluoro-phenyl)-morpholin-3-one, and how are they addressed?

Advanced Research Question

  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
  • Yield Optimization : Pilot studies to identify critical parameters (e.g., stoichiometry of Borane-THF) .

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